(3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide for Research Applications
(3R,5R)-Rosuvastatin Lactone-d6: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
(3R,5R)-Rosuvastatin Lactone-d6 is a deuterated analog of Rosuvastatin (B1679574) Lactone, a primary metabolite of the widely prescribed cholesterol-lowering drug, Rosuvastatin. This stable isotope-labeled compound serves as an invaluable tool in bioanalytical and drug metabolism research, primarily utilized as an internal standard for the accurate quantification of Rosuvastatin and its metabolites in complex biological matrices. Its use significantly enhances the precision and reliability of pharmacokinetic and metabolic studies.
Core Application: Internal Standard in Mass Spectrometry
In the realm of drug development and clinical research, accurate measurement of drug and metabolite concentrations in biological fluids is paramount. (3R,5R)-Rosuvastatin Lactone-d6 is predominantly employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The six deuterium (B1214612) atoms on the isopropyl moiety render it chemically identical to the endogenous lactone metabolite but with a distinct mass-to-charge ratio (m/z). This mass difference allows for its separate detection by the mass spectrometer while co-eluting chromatographically with the unlabeled analyte.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several key reasons:
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Correction for Matrix Effects: Biological samples like plasma are complex mixtures that can enhance or suppress the ionization of the analyte, leading to inaccurate measurements. As the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate ratiometric correction.
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Compensation for Sample Preparation Variability: Losses during sample extraction and processing steps can be a significant source of error. Since the internal standard is added at the beginning of the sample preparation process, it accounts for any analyte loss, ensuring the final calculated concentration is accurate.
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Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, the variability in sample injection volume and instrument response is minimized, leading to highly precise and accurate quantification.
Quantitative Data for Analytical Methods
The following tables summarize key quantitative parameters for the use of (3R,5R)-Rosuvastatin Lactone-d6 and its corresponding analyte in a typical LC-MS/MS assay for the analysis of rosuvastatin and its metabolites in human plasma. The data is compiled from various published methodologies.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Rosuvastatin | 482.2 | 258.2 | Positive |
| Rosuvastatin-d6 | 488.2 | 264.2 | Positive |
| Rosuvastatin Lactone | 464.2 | 270.2 | Positive |
| (3R,5R)-Rosuvastatin Lactone-d6 | 470.2 | 276.2 | Positive |
| N-desmethyl Rosuvastatin | 468.2 | 258.2 | Positive |
| N-desmethyl Rosuvastatin-d6 | 474.2 | 264.2 | Positive |
Note: The mass transitions for (3R,5R)-Rosuvastatin Lactone-d6 are inferred based on the fragmentation pattern of Rosuvastatin Lactone and the known mass shift from deuterium labeling.
Table 2: Method Validation Parameters
| Parameter | Rosuvastatin | Rosuvastatin Lactone |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 |
| Mean Extraction Recovery (%) | 88.0 - 106 | 88.0 - 106 |
| Intra-run Precision (%CV) | ≤ 15 | ≤ 15 |
| Inter-run Precision (%CV) | ≤ 15 | ≤ 15 |
| Intra-run Accuracy (% bias) | -8.2 to 11 | -8.2 to 11 |
| Inter-run Accuracy (% bias) | -8.2 to 11 | -8.2 to 11 |
Data compiled from Macwan et al., Anal Bioanal Chem, 2012.[2]
Experimental Protocols
A generalized experimental protocol for the simultaneous quantification of rosuvastatin and its metabolites, including the lactone, in human plasma using (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard is detailed below. This protocol is based on established and validated methods.[2]
1. Sample Preparation (Protein Precipitation)
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To a 50 µL aliquot of human plasma, add 50 µL of a working solution of the internal standards, including (3R,5R)-Rosuvastatin Lactone-d6, in a suitable solvent (e.g., methanol).
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Vortex mix for 10 seconds.
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Add 200 µL of acetonitrile (B52724) containing 0.1% acetic acid to precipitate plasma proteins.
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Vortex mix vigorously for 30 seconds.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
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LC System: Agilent 1200 series or equivalent.
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Column: Zorbax-SB Phenyl (2.1 mm × 100 mm, 3.5 µm) or equivalent.
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Mobile Phase A: 0.1% v/v glacial acetic acid in 10% v/v methanol (B129727) in water.
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Mobile Phase B: 40% v/v methanol in acetonitrile.
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Gradient Elution:
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0-0.5 min: 90% A, 10% B
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0.5-2.5 min: Linear gradient to 40% A, 60% B
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2.5-4.0 min: Hold at 40% A, 60% B
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4.0-4.1 min: Linear gradient to 90% A, 10% B
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4.1-6.0 min: Re-equilibration at 90% A, 10% B
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Flow Rate: 0.35 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 40°C.
3. Mass Spectrometry Conditions
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MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
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Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
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Ion Source Gas 1 (Nebulizer Gas): 50 psi.
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Ion Source Gas 2 (Turbo Gas): 50 psi.
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Curtain Gas: 20 psi.
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IonSpray Voltage: 5500 V.
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Temperature: 550°C.
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Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 1.
Visualizations
Metabolic Pathway of Rosuvastatin to Rosuvastatin Lactone
Rosuvastatin undergoes limited metabolism in humans. One of the key metabolic pathways involves the formation of Rosuvastatin Lactone. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), which catalyze the formation of an unstable acyl glucuronide intermediate that subsequently undergoes intramolecular cyclization to form the stable lactone.[3][4]
Caption: Metabolic conversion of Rosuvastatin to its lactone and N-desmethyl metabolites.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the quantification of Rosuvastatin and its metabolites from plasma samples using (3R,5R)-Rosuvastatin Lactone-d6 as an internal standard.
Caption: A typical experimental workflow for the quantification of Rosuvastatin metabolites.
References
- 1. Development, validation of liquid chromatography-tandem mass spectrometry method for simultaneous determination of rosuvastatin and metformin in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucuronidation of statins in animals and humans: a novel mechanism of statin lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statin Lactonization by Uridine 5'-Diphospho-glucuronosyltransferases (UGTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
